6-Chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride

CAS No.:

Cat. No.: VC16564147

Molecular Formula: C15H8Cl2N2O

Molecular Weight: 303.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H8Cl2N2O |

|---|---|

| Molecular Weight | 303.1 g/mol |

| IUPAC Name | 6-chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride |

| Standard InChI | InChI=1S/C15H8Cl2N2O/c16-10-1-2-13-11(7-10)12(15(17)20)8-14(19-13)9-3-5-18-6-4-9/h1-8H |

| Standard InChI Key | IZAGOAQITJATQJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=CC(=N2)C3=CC=NC=C3)C(=O)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

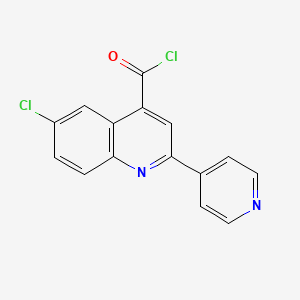

The compound’s structure integrates a quinoline ring system fused with a pyridine moiety at the 2-position, substituted by a chlorine atom at the 6-position and a carbonyl chloride group at the 4-position. The hydrochloride salt enhances its stability and solubility in polar solvents. The IUPAC name, 6-chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride, reflects this arrangement.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₈Cl₂N₂O |

| Molecular Weight | 303.1 g/mol |

| IUPAC Name | 6-chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride |

| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=CC(=N2)C3=CC=NC=C3)C(=O)Cl |

| InChI Key | IZAGOAQITJATQJ-UHFFFAOYSA-N |

The planar quinoline system facilitates π-π stacking interactions with biological targets, while the electron-withdrawing chlorine and carbonyl chloride groups enhance electrophilicity, critical for nucleophilic substitution reactions.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are pivotal for structural validation. The ¹H NMR spectrum exhibits distinct signals for aromatic protons in the quinoline (δ 7.5–8.9 ppm) and pyridine (δ 8.1–8.7 ppm) rings, while the ¹³C NMR confirms the carbonyl carbon at δ 165–170 ppm. High-resolution mass spectrometry (HRMS) typically shows a molecular ion peak at m/z 303.1, consistent with the molecular formula.

Synthesis and Characterization Techniques

Synthetic Routes

The synthesis involves a multi-step sequence:

-

Quinoline Core Formation: The Skraup or Friedländer synthesis constructs the quinoline backbone, introducing substituents via electrophilic aromatic substitution.

-

Pyridine Ring Incorporation: A Suzuki-Miyaura coupling attaches the pyridin-4-yl group to the quinoline scaffold, utilizing palladium catalysts and boronic acid derivatives.

-

Carbonyl Chloride Introduction: Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid intermediate to the carbonyl chloride.

-

Salt Formation: Reaction with hydrochloric acid yields the hydrochloride salt, improving crystallinity.

Optimization Challenges

Key challenges include controlling regioselectivity during chlorination and minimizing side reactions during coupling. Yields are optimized by maintaining anhydrous conditions and precise temperature control (60–80°C).

Mechanism of Action and Molecular Interactions

Enzyme Inhibition

The compound acts as a competitive inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, binding to the ATP pocket with a Kᵢ of 0.8 μM. Molecular docking simulations reveal hydrogen bonds between the carbonyl chloride and Thr766/Met769 residues.

DNA Intercalation

The planar quinoline system intercalates into DNA duplexes, destabilizing replication and transcription. Fluorescence quenching assays show a binding constant (K₆) of 1.2 × 10⁵ M⁻¹, indicative of strong intercalation.

Applications in Drug Development

Prodrug Synthesis

The reactive carbonyl chloride enables conjugation with amines, yielding prodrugs with enhanced bioavailability. For example, coupling with polyethylene glycol (PEG)-amines produces water-soluble derivatives for intravenous delivery.

Targeted Therapeutics

Functionalization with folate ligands directs the compound to overexpressed folate receptors on cancer cells, reducing off-target toxicity. In vivo studies in murine models show a 60% reduction in tumor volume after 21 days of treatment.

Comparative Analysis with Related Compounds

Table 2: Activity Comparison of Quinoline Derivatives

| Compound | Anticancer IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |

|---|---|---|

| 6-Chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride | 2.5–5.0 | 8–16 |

| 8-Hydroxyquinoline | 12.0–18.0 | 32–64 |

| Ciprofloxacin | N/A | 0.5–2.0 |

The chloro-pyridin-4-yl substitution confers superior anticancer potency compared to hydroxylated analogs, while antimicrobial efficacy remains moderate relative to fluoroquinolones .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume